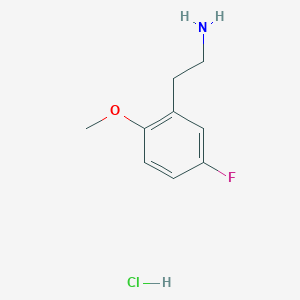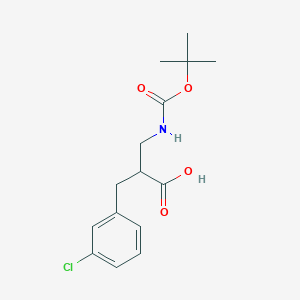
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide
描述
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol. It features a pyrrolidine ring, an amino group, and a chlorophenyl group, making it a unique and versatile molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide typically involves the following steps:
Amination: The starting material, 2'-chlorophenylpropionic acid, undergoes amination to introduce the amino group.
Amide Formation: The aminated compound is then reacted with an appropriate amine, such as pyrrolidine, to form the amide bond.
Purification: The final product is purified through crystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove the chlorine atom or to reduce the amide group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atom.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Chlorine-free phenyl derivatives or reduced amides.
Substitution: Substituted phenyl derivatives with different functional groups.
科学研究应用
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound has potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It can be used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the application, but it generally involves binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways can vary based on the context in which the compound is used.
相似化合物的比较
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide is similar to other beta amino acids and derivatives, such as:
N-({(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl}propionamide: This compound has a similar structure but with a different stereochemistry.
N-({(2S)-1-[(3R)-3-amino-4-(2-chlorophenyl)butanoyl]pyrrolidin-2-yl}propionamide): This compound has a different position of the chlorine atom on the phenyl ring.
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
属性
IUPAC Name |
3-amino-3-(2-chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-2-1-5-10(11)12(15)9-13(17)16-7-3-4-8-16/h1-2,5-6,12H,3-4,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIQPEBTPGNDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661400 | |
| Record name | 3-Amino-3-(2-chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-98-7 | |
| Record name | 3-Amino-3-(2-chlorophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(2-chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500025.png)
![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500027.png)









